molecular formula C9H8N2S B1662991 5-Methyl-4-phenyl-1,2,3-thiadiazole CAS No. 64273-28-5

5-Methyl-4-phenyl-1,2,3-thiadiazole

Cat. No. B1662991
CAS RN: 64273-28-5
M. Wt: 176.24 g/mol
InChI Key: JRIBFXXOLIOOTM-UHFFFAOYSA-N
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Description

5-Methyl-4-phenyl-1,2,3-thiadiazole is a compound with the CAS Number: 64273-28-5 . It has a molecular weight of 176.24 . It is a solid at ambient temperature . This compound is a selective, mechanism-based inhibitor of CYP2B4 and CYP2E1 at a concentration of 100 μM . It does not inactivate CYP1A2 . 1,2,3-Thiadiazole compounds and their derivatives, including 5-Methyl-4-phenyl-1,2,3-thiadiazole, are also commonly used as herbicides, fungicides, and plant growth regulators .


Synthesis Analysis

The synthesis of 5-Methyl-4-phenyl-1,2,3-thiadiazole and its derivatives has been reported in several studies . For example, Polkam and co-workers reported the synthesis of 5-(2,5-dimethoxy-phenyl)-2-substituted-1,3,4-thiadiazole . The synthesis involved the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of 5-Methyl-4-phenyl-1,2,3-thiadiazole has been studied using various techniques . The InChI Code for this compound is 1S/C9H8N2S/c1-7-9(10-11-12-7)8-5-3-2-4-6-8/h2-6H,1H3 . The compound is non-planar; the mean square plane of its phenyl cycle is located at an angle of 22.8° with respect to the planar thiadiazole fragment .


Chemical Reactions Analysis

The chemical reactions involving 5-Methyl-4-phenyl-1,2,3-thiadiazole have been explored in several studies . For instance, the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives led to the formation of the targeted 1,3,4-thiadiazolyl derivatives .


Physical And Chemical Properties Analysis

5-Methyl-4-phenyl-1,2,3-thiadiazole is a solid at ambient temperature . It has a molecular weight of 176.24 .

Scientific Research Applications

Antimicrobial Activity

Compounds related to 5-Methyl-4-phenyl-1,2,3-thiadiazole have been studied for their potential antimicrobial properties. Novel derivatives of thiadiazole compounds have shown significant activity against various microbial strains, suggesting that 5-Methyl-4-phenyl-1,2,3-thiadiazole could also be explored for similar applications .

Antitumor and Cytotoxic Activity

Thiadiazoles have been reported to exhibit antitumor and cytotoxic activities. A series of thiadiazole derivatives demonstrated potent effects on human tumor cell lines, including prostate cancer. This indicates that 5-Methyl-4-phenyl-1,2,3-thiadiazole may have potential as an antitumor agent .

Therapeutic Applications

The therapeutic potential of thiadiazoles extends to various diseases due to their diverse biological activities. The structure-activity relationship (SAR) studies of thiadiazole derivatives have highlighted their medicinal significance, which could be applicable to 5-Methyl-4-phenyl-1,2,3-thiadiazole as well .

Diagnostic Applications

Thiadiazoles have been utilized in developing methods for tracing and inhibiting specific enzyme activities in biological systems. This suggests that 5-Methyl-4-phenyl-1,2,3-thiadiazole could be used in diagnostic applications related to enzyme activity tracing .

Chemical Synthesis

Thiadiazoles serve as key intermediates in chemical synthesis. The synthesis and characterization of new thiadiazole derivatives involve various analytical methods that could also be applied to 5-Methyl-4-phenyl-1,2,3-thiadiazole for developing novel compounds .

Computational Studies

Computational studies of thiadiazoles provide insights into their chemical behavior and interactions with biological targets. These studies can guide the design of new drugs and materials based on the thiadiazole scaffold .

Safety and Hazards

The safety information for 5-Methyl-4-phenyl-1,2,3-thiadiazole includes the following hazard statements: H315, H319, H335 . The precautionary statements include P271, P261, P280 .

Future Directions

The future directions for the study of 5-Methyl-4-phenyl-1,2,3-thiadiazole and its derivatives could involve further exploration of their potential as anticancer agents . Additionally, the development of new synthetic transformations and approaches to furnish 1,2,3-thiadiazole scaffolds could be another area of future research .

properties

IUPAC Name

5-methyl-4-phenylthiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c1-7-9(10-11-12-7)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIBFXXOLIOOTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NS1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40320370
Record name 5-methyl-4-phenyl-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40320370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4-phenyl-1,2,3-thiadiazole

CAS RN

64273-28-5
Record name 1,2,3-Thiadiazole, 5-methyl-4-phenyl-
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Record name NSC 358739
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Record name 64273-28-5
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Record name 5-methyl-4-phenyl-1,2,3-thiadiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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